molecular formula C16H13Cl2N3O2S B3596277 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B3596277
M. Wt: 382.3 g/mol
InChI Key: GJGKXTOKIGYDGX-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is a complex organic compound featuring a thiazole ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole and isoxazole rings. One common approach is to first synthesize the 2,4-dichlorophenyl moiety, followed by the introduction of the thiazole and isoxazole rings through cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the ring formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in studies related to antimicrobial, antifungal, and anticancer properties.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

This compound is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:

  • Thiazole derivatives: These compounds also exhibit biological activities but may differ in their substituents and overall structure.

  • Isoxazole derivatives: Similar to thiazole derivatives, isoxazole derivatives have diverse biological activities but may have different functional groups.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S/c1-3-12-14(8(2)23-21-12)15(22)20-16-19-13(7-24-16)10-5-4-9(17)6-11(10)18/h4-7H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGKXTOKIGYDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

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